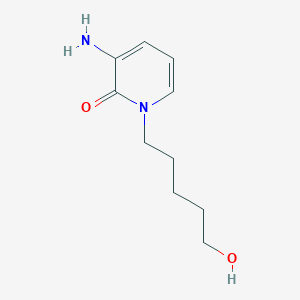![molecular formula C24H21N3O5 B13526236 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modifications. The morpholine and pyrimidine rings can interact with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound also features an Fmoc group and is used in peptide synthesis.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Another Fmoc-protected amino acid derivative used in organic synthesis.
Uniqueness
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid is unique due to the combination of its morpholine and pyrimidine rings, which provide distinct chemical and biological properties. The presence of the Fmoc group allows for selective protection and deprotection during synthesis, making it a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C24H21N3O5 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C24H21N3O5/c28-23(29)20-9-10-25-22(26-20)21-14-31-12-11-27(21)24(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19,21H,11-14H2,(H,28,29) |
Clé InChI |
MIWPNXYBGWTDHU-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=CC(=N5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Aminospiro[3.5]nonan-1-one](/img/structure/B13526193.png)






